molecular formula C41H64O13 B11933981 [(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate

[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate

Cat. No.: B11933981
M. Wt: 764.9 g/mol
InChI Key: KSIVGTKSVYIZEB-SMEYLFPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ophiopogonin A is a steroidal saponin compound derived from the tuberous roots of Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound is known for its wide range of pharmacological effects, including myocardial protection, immune regulation, anti-tumor activity, and blood glucose regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ophiopogonin A involves multiple steps, typically starting from simpler steroidal saponins. The process often includes glycosylation reactions to attach sugar moieties to the steroidal backbone. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of Ophiopogonin A generally involves extraction from the roots of Ophiopogon japonicus. The extraction process includes steps like drying, grinding, and solvent extraction, followed by purification using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Ophiopogonin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions can include modified steroidal saponins with altered pharmacological activities. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .

Scientific Research Applications

    Chemistry: Used as a model compound for studying steroidal saponins and their chemical transformations.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling pathways.

    Medicine: Explored for its therapeutic potential in treating conditions like myocardial ischemia, cancer, and diabetes.

    Industry: Utilized in the development of health supplements and functional foods

Mechanism of Action

Ophiopogonin A exerts its effects through multiple molecular targets and pathways. It has been shown to induce the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms. Additionally, it activates the extracellular signal-regulated kinase (ERK) pathway, contributing to its protective effects against tissue damage and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Ophiopogonin D: Another steroidal saponin from Ophiopogon japonicus with similar pharmacological activities.

    Ruscogenin: A sapogenin found in Ophiopogon japonicus, known for its anti-inflammatory properties.

    Liriopesides B: A homoisoflavonoid with potential anticancer effects

Uniqueness

Ophiopogonin A is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways, such as Nrf2 and ERK, sets it apart from other similar compounds .

Properties

Molecular Formula

C41H64O13

Molecular Weight

764.9 g/mol

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41-/m1/s1

InChI Key

KSIVGTKSVYIZEB-SMEYLFPLSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1

Origin of Product

United States

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